REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Br:12]N1C(=O)CCC1=O>C(Cl)(Cl)Cl>[Br:12][CH2:11][C:8]1[CH:9]=[CH:10][C:2]([Cl:1])=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)C
|
Name
|
|
Quantity
|
27.4 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was purged with nitrogen and azobisisobutyronitrile (0.10 g)
|
Type
|
ADDITION
|
Details
|
added in one portion
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Further azobisisobutyronitrile (0.10 g) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated a further 3 h
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
redissolved in diethyl ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove insoluble succinimide
|
Type
|
WASH
|
Details
|
The ether solution was washed with 2N aqueous hydrochloric acid solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated to a volume of 150 ml
|
Type
|
ADDITION
|
Details
|
then diluted with isohexane
|
Type
|
CONCENTRATION
|
Details
|
After further partial concentration crystallization
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were filtered
|
Type
|
WASH
|
Details
|
washed with isohexane
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1C=CC(=C(C(=O)O)C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |